![molecular formula C16H10F5N3OS B14733838 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine CAS No. 4736-98-5](/img/structure/B14733838.png)
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Métodos De Preparación
The synthesis of 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine involves multiple steps, typically starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under controlled conditions. The difluorophenylmethylsulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents. Industrial production methods would likely involve optimizing these steps for scale, ensuring high yield and purity through controlled reaction conditions and purification techniques.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets. The trifluoromethyl group and oxadiazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the sulfanyl group can form strong interactions with metal ions or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds include other pyridine derivatives and oxadiazole-containing molecules. For example:
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methylpyridine: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.
2-Methyl-6-(trifluoromethyl)pyridine: Does not contain the oxadiazole ring or sulfanyl group, making it less complex.
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine: Lacks the methyl group, which may influence its chemical behavior. The uniqueness of 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
4736-98-5 |
|---|---|
Fórmula molecular |
C16H10F5N3OS |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
2-[(3,5-difluorophenyl)methylsulfanyl]-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H10F5N3OS/c1-8-12(2-3-13(22-8)16(19,20)21)14-23-24-15(25-14)26-7-9-4-10(17)6-11(18)5-9/h2-6H,7H2,1H3 |
Clave InChI |
BGGQNDGUTIPWRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C(F)(F)F)C2=NN=C(O2)SCC3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


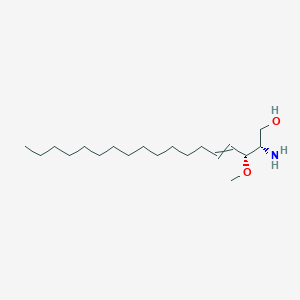
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
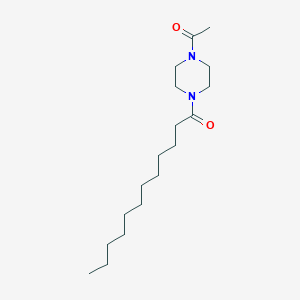

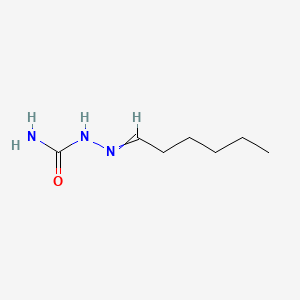
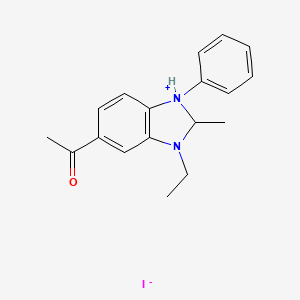
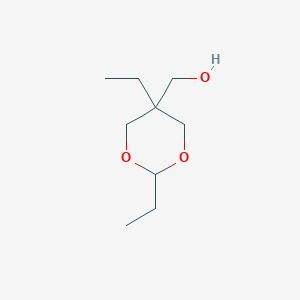
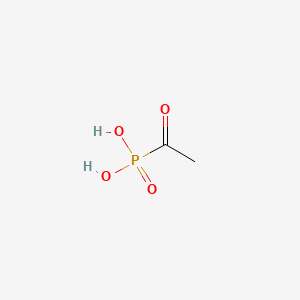
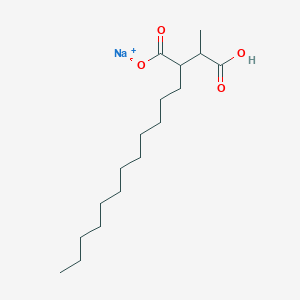
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
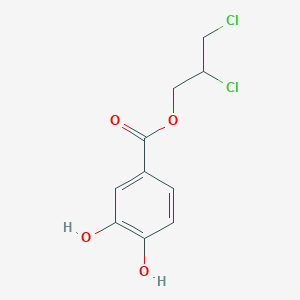
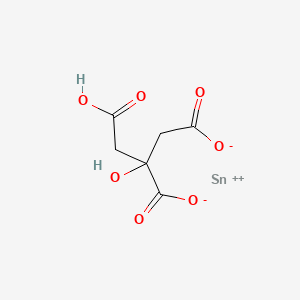
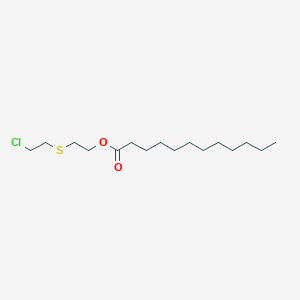
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
